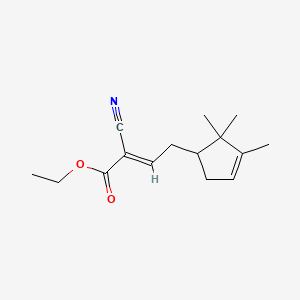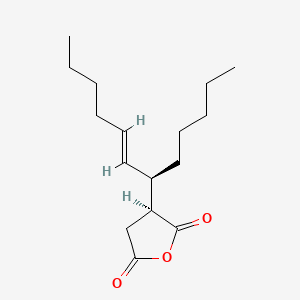![molecular formula C11H22ClNO2 B12691945 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride CAS No. 84100-29-8](/img/structure/B12691945.png)
2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group and an allyl ester moiety. It is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The synthesis of 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride typically involves the alkylation of 2,2-dimethyl-3-hydroxypropyltrimethylammonium chloride with an allyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor and heated to the desired temperature.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the allyl ester.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a phase transfer catalyst in organic synthesis.
Polymerization: Acts as a monomer or co-monomer in the production of polymers.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Biochemical Research: Utilized in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological membranes.
Therapeutic Agent:
Industry:
Surfactants: Used in the formulation of surfactants for cleaning products.
Textile Industry: Employed in textile processing as a softening agent.
Mecanismo De Acción
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with cell membranes, disrupting their structure and function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Mechanism:
Membrane Disruption: The quaternary ammonium group interacts with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis.
Enzyme Inhibition: The compound can bind to enzymes, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
- Benzyldimethyl [2-[(1-oxoallyl)oxy]ethyl]ammonium chloride .
- 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium methyl sulfate .
Uniqueness:
- Structural Features: The presence of both a trimethylammonium group and an allyl ester moiety makes it unique compared to other quaternary ammonium compounds.
- Chemical Properties: Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Propiedades
Número CAS |
84100-29-8 |
|---|---|
Fórmula molecular |
C11H22ClNO2 |
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3-prop-2-enoyloxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-9-11(2,3)8-12(4,5)6;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1 |
Clave InChI |
KZFGODFMICNOHF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C[N+](C)(C)C)COC(=O)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



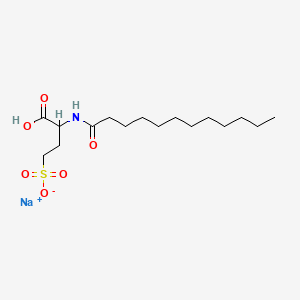
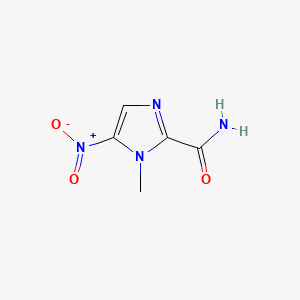

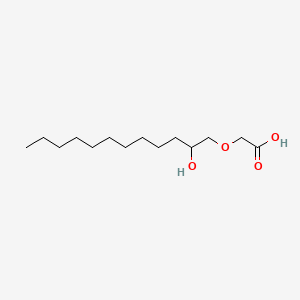

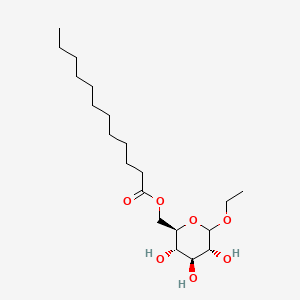
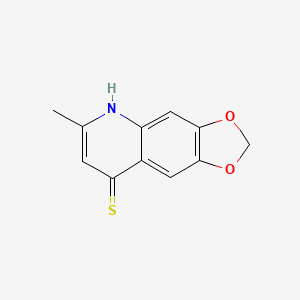
![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)
